molecular formula C15H18N4 B5296767 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine

4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B5296767
M. Wt: 254.33 g/mol
InChI Key: TVKBIPXSHADHFP-UHFFFAOYSA-N
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Description

4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentyl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with cyclopentyl and pyridin-2-ylmethyl substituents. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2, CDK4, and CDK6, and the pathways involved are those regulating cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct binding properties and inhibitory activities compared to other CDK inhibitors. Its combination of a cyclopentyl group and a pyridin-2-ylmethyl group may enhance its lipophilicity and cellular uptake, making it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-2-6-12(5-1)14-8-10-17-15(19-14)18-11-13-7-3-4-9-16-13/h3-4,7-10,12H,1-2,5-6,11H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKBIPXSHADHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NC=C2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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